MFCD18312403
Description
For the purpose of this analysis, CAS 918538-05-3 (MDL: MFCD11044885) from will serve as the primary compound due to its structural and functional relevance to heterocyclic aromatic systems commonly studied in medicinal and synthetic chemistry.
Properties
IUPAC Name |
2-chloro-5-(2-oxo-1H-pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-4-3-7(6-9(10)11(14)16)8-2-1-5-15-12(8)17/h1-6H,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWGQPAGRKTUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683104 | |
| Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-16-4 | |
| Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine involves several steps. One common method includes the reaction of 3-chloro-4-nitrobenzoic acid with 2-aminopyridine under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the process. The reaction mixture is heated to a specific temperature, usually around 100-120°C, and maintained for several hours to ensure complete conversion .
Chemical Reactions Analysis
3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Research Implications and Limitations
- Strengths : CAS 918538-05-3’s balanced solubility and synthetic feasibility make it ideal for antimicrobial agent development. However, its respiratory hazards require mitigation in lab settings .
- Gaps: Limited data on in vivo efficacy and metabolic stability for all compounds necessitates further preclinical studies .
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